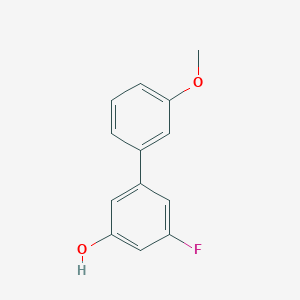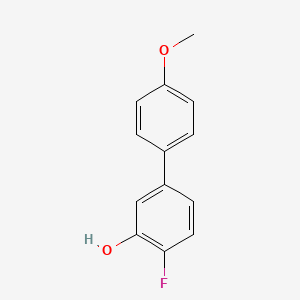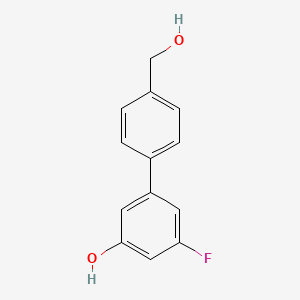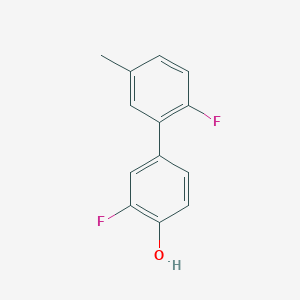
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-F5MPP95) is an important fluorinated aromatic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C9H9FO2. 3-F5MPP95 is a versatile compound, used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions by activating the substrate molecules and facilitating the formation of the desired product. Furthermore, the compound has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not fully understood. However, the compound has been found to have anti-inflammatory and antifungal properties. Additionally, the compound has been found to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, the compound has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its versatility. The compound can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, the compound has been found to have anti-inflammatory and antifungal properties. However, the compound can be toxic if handled improperly, and it should be used with caution in laboratory experiments.
Direcciones Futuras
The potential future directions for 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, the compound could be used in the synthesis of novel heterocyclic compounds, such as quinolines, indoles, and pyridines. Furthermore, the compound could be used to develop new catalysts for chemical reactions. Finally, the compound could be used to develop new methods for the determination of certain compounds.
Métodos De Síntesis
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials, such as 2-fluoro-5-methylphenol and 3-fluorophenol. The synthesis involves a two-step process, beginning with the reaction of 2-fluoro-5-methylphenol and 3-fluorophenol in a basic medium, such as sodium hydroxide. This reaction leads to the formation of 3-fluoro-5-methylphenol, which is then reacted with a fluorinating agent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction leads to the formation of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%, which can then be isolated and purified.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Propiedades
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNWQKKMGJAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684167 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-02-5 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














